4-Chloro-2-hydroxy-5-[(E)-(4-hydroxy-3-{[4-(stearoylamino)-3-sulfoanilino]carbonyl}-1-naphthyl)diazenyl]benzoic acid
Description
This compound is a multifunctional azo-benzoic acid derivative characterized by:
- Substituents: Chloro and hydroxy groups at positions 4 and 2 on the benzoic acid backbone, influencing electronic properties and solubility. Naphthyl moiety substituted with a hydroxy group and a complex anilino-derived side chain. Stearoylamino (C₁₈H₃₅NH) and sulfonic acid (-SO₃H) groups, enhancing lipophilicity and water solubility, respectively.
Properties
CAS No. |
478250-27-0 |
|---|---|
Molecular Formula |
C42H51ClN4O9S |
Molecular Weight |
823.4 g/mol |
IUPAC Name |
4-chloro-2-hydroxy-5-[[4-hydroxy-3-[[4-(octadecanoylamino)-3-sulfophenyl]carbamoyl]naphthalen-1-yl]diazenyl]benzoic acid |
InChI |
InChI=1S/C42H51ClN4O9S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-39(49)45-34-23-22-28(24-38(34)57(54,55)56)44-41(51)32-26-35(29-19-17-18-20-30(29)40(32)50)46-47-36-25-31(42(52)53)37(48)27-33(36)43/h17-20,22-27,48,50H,2-16,21H2,1H3,(H,44,51)(H,45,49)(H,52,53)(H,54,55,56) |
InChI Key |
ANUFAIXFKYZFSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3C(=C2)N=NC4=C(C=C(C(=C4)C(=O)O)O)Cl)O)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-hydroxy-5-[(E)-(4-hydroxy-3-{[4-(stearoylamino)-3-sulfoanilino]carbonyl}-1-naphthyl)diazenyl]benzoic acid involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the diazotization of 4-chloro-2-hydroxybenzoic acid, followed by coupling with 4-hydroxy-3-{[4-(stearoylamino)-3-sulfoanilino]carbonyl}-1-naphthylamine under controlled conditions . The reaction typically requires acidic conditions and a temperature range of 0-5°C to ensure the stability of the diazonium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-hydroxy-5-[(E)-(4-hydroxy-3-{[4-(stearoylamino)-3-sulfoanilino]carbonyl}-1-naphthyl)diazenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azo group can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amines, ketones, and substituted benzoic acids.
Scientific Research Applications
4-Chloro-2-hydroxy-5-[(E)-(4-hydroxy-3-{[4-(stearoylamino)-3-sulfoanilino]carbonyl}-1-naphthyl)diazenyl]benzoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-hydroxy-5-[(E)-(4-hydroxy-3-{[4-(stearoylamino)-3-sulfoanilino]carbonyl}-1-naphthyl)diazenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s azo group can undergo reduction to form amines, which may interact with cellular components and disrupt normal cellular functions. Additionally, the sulfoanilino group can enhance the compound’s solubility and facilitate its transport across cell membranes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs (azo linkages, benzoic acid/naphthyl backbones, or sulfonic acid groups) and are analyzed for comparison:
Physicochemical Properties
Solubility: The target compound exhibits dual solubility: hydrophobic (stearoylamino) and hydrophilic (sulfonic acid). This contrasts with D2, which is less lipophilic due to the absence of long alkyl chains . Ethyl 4,5-dihydro...carboxylate () has higher water solubility due to dual sulfonic acid groups but lacks lipid compatibility .
Thermal Stability: The stearoylamino group in the target compound likely enhances thermal stability compared to D2 (nitroso groups may decompose at high temperatures) .
Spectral and Analytical Data
- IR Spectroscopy: The target compound would show peaks for -OH (3450–3600 cm⁻¹), -SO₃H (1040–1250 cm⁻¹), and -NH (stearoylamino, ~3300 cm⁻¹), distinct from D2’s nitroso (1459 cm⁻¹) and simpler aromatic C=C (1361 cm⁻¹) .
- NMR: The stearoylamino’s long alkyl chain would produce a prominent multiplet at δ 1.2–1.5 ppm (CH₂ groups), absent in D2’s spectrum .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
